N-({[2,3'-bipyridine]-4-yl}methyl)-3,5-dimethoxybenzamide
Description
Properties
IUPAC Name |
3,5-dimethoxy-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-25-17-9-16(10-18(11-17)26-2)20(24)23-12-14-5-7-22-19(8-14)15-4-3-6-21-13-15/h3-11,13H,12H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUIEMANSQSIKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[2,3’-bipyridine]-4-yl}methyl)-3,5-dimethoxybenzamide typically involves the coupling of a bipyridine derivative with a benzamide derivative. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of bipyridine with a halogenated benzamide in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-({[2,3’-bipyridine]-4-yl}methyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form bipyridinium salts.
Reduction: The compound can be reduced to form different reduced species, depending on the conditions.
Substitution: The methoxy groups on the benzamide can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridinium salts, while reduction can produce various reduced bipyridine derivatives.
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Research indicates that N-({[2,3'-bipyridine]-4-yl}methyl)-3,5-dimethoxybenzamide exhibits antimicrobial properties against various bacterial strains. Preliminary studies suggest it may be effective against resistant gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
| Activity Type | Observation | Reference |
|---|---|---|
| Antimicrobial | Effective against gram-positive bacteria | |
| Cytotoxicity | Varies with concentration; lower toxicity preferred |
Case Study: Antibacterial Efficacy
A study synthesized derivatives of this compound to evaluate their antibacterial properties. Results demonstrated significant bactericidal activity against resistant strains, suggesting potential for development as an antibacterial agent.
2. P2Y14 Receptor Antagonism
The compound has been studied for its role as a selective antagonist of the P2Y14 receptor, which is involved in inflammatory processes. By inhibiting this receptor, the compound modulates neutrophil motility and could potentially reduce inflammation.
Case Study: Inflammation Modulation
Research on the structure-activity relationship (SAR) of related compounds revealed that modifications on the bipyridine moiety could enhance antagonistic activity against the P2Y14 receptor. This suggests pathways for developing more effective anti-inflammatory agents.
Material Science Applications
This compound also finds applications in material science due to its ability to form coordination complexes with metal ions. These complexes can be utilized in various fields such as:
- Catalysis : The compound can serve as a ligand in catalytic processes.
- Sensors : Its ability to interact with specific analytes makes it suitable for sensor development.
Mechanism of Action
The mechanism of action of N-({[2,3’-bipyridine]-4-yl}methyl)-3,5-dimethoxybenzamide involves its ability to coordinate with metal ions. The bipyridine moiety acts as a bidentate ligand, forming stable complexes with transition metals. These metal complexes can participate in various catalytic cycles, facilitating reactions such as oxidation and reduction. The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed.
Comparison with Similar Compounds
Structural and Functional Analog: SiFA-M-FP,5 ()
Compound : (S)-N-((1-Allylpyrrolidin-2-yl)methyl)-5-(3-(1-(4-(di-tert-butylfluorosilyl)phenyl)-2,5-dioxopyrrolidin-3-ylthio)propyl)-2,3-dimethoxybenzamide (SiFA-M-FP,5)
Key Features :
- Core Structure : Shares the 2,3-dimethoxybenzamide backbone but incorporates a pyrrolidine-maleimide-thioether linker and a di-tert-butylfluorosilyl (SiFA) group.
- Molecular Weight : 712.35 g/mol (ESI-MS data) .
- Applications: The SiFA group is typically used in radiopharmaceuticals for positron emission tomography (PET) imaging, suggesting this analog is designed for diagnostic purposes.
- Divergence : Unlike the target compound, SiFA-M-FP,5 lacks a bipyridine moiety but includes a fluorosilyl group for isotopic labeling.
Table 1: Structural Comparison with SiFA-M-FP,5
| Feature | Target Compound | SiFA-M-FP,5 |
|---|---|---|
| Core Backbone | 3,5-dimethoxybenzamide | 2,3-dimethoxybenzamide |
| Key Substituent | 2,3'-Bipyridine-methyl | Di-tert-butylfluorosilyl, maleimide |
| Molecular Weight | ~349 g/mol (calculated*) | 712.35 g/mol |
| Potential Application | Receptor binding (hypothetical) | Radiopharmaceutical imaging |
*Calculated based on assumed formula C₂₀H₁₉N₃O₃; exact data unavailable in evidence.
Benzamide Derivatives with Heterocyclic Moieties ()
Compound 1 : 4-[5-[2-[4-(Difluoromethoxy)phenyl]ethenyl]-1,3,4-oxadiazol-2-yl]pyridine (832115-63-6)
Compound 2 : 2-[1'-Ethyl-3'-methyl-5-(trifluoromethyl)[3,4'-bi-1H-pyrazol]-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine (1005632-07-4)
Key Comparisons :
- Compound 832115-63-6: Oxadiazole and difluoromethoxyphenyl groups may improve metabolic stability and lipophilicity. Compound 1005632-07-4: Pyrimidine-pyrazole core with trifluoromethyl groups likely increases hydrophobicity and bioavailability.
- Functional Implications: The dimethoxy groups in the target compound and Compound 1005632-07-4 may enhance solubility compared to non-polar substituents. Fluorine-containing groups (e.g., trifluoromethyl in Compound 1005632-07-4) are associated with improved membrane permeability and pharmacokinetics.
Table 2: Comparison with Heterocyclic Analogs
| Parameter | Target Compound | 832115-63-6 | 1005632-07-4 |
|---|---|---|---|
| Core Heterocycle | 2,3'-Bipyridine | Oxadiazole-pyridine | Pyrimidine-pyrazole |
| Key Substituents | 3,5-Dimethoxy | Difluoromethoxyphenyl | Trifluoromethyl, methoxyphenyl |
| Hypothetical Bioactivity | Nucleic acid/protein interaction | Enzyme inhibition (oxadiazole) | Kinase inhibition (pyrazole) |
Biological Activity
N-({[2,3'-bipyridine]-4-yl}methyl)-3,5-dimethoxybenzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bipyridine moiety, which is known for its versatile coordination chemistry and biological activity. Its structure can be summarized as follows:
- Chemical Formula : C₁₄H₁₅N₃O₃
- Molecular Weight : 273.29 g/mol
- Functional Groups : Methoxy groups and an amide linkage contribute to its solubility and interaction with biological targets.
Research indicates that this compound may interact with various biological targets, particularly in the central nervous system. Its bipyridine structure enhances affinity for neurotransmitter receptors, particularly dopamine receptors.
Binding Affinity Studies
In vitro studies have demonstrated that this compound exhibits significant binding affinity to D2 and D3 dopamine receptors. The following table summarizes key binding affinities observed in recent studies:
| Receptor Type | Binding Affinity (Ki) | Selectivity |
|---|---|---|
| D2 | 89.2 ± 5.6 nM | Moderate |
| D3 | 21.8 ± 5.1 nM | High |
These results suggest that this compound could serve as a selective ligand for D3 receptors, offering potential therapeutic applications in treating disorders related to dopamine dysregulation, such as schizophrenia and Parkinson's disease .
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of this compound. In a comparative analysis of various derivatives, this compound exhibited notable radical scavenging activity:
- IC50 Value : 14.0 ± 7.4 nM (indicating strong antioxidant potential)
This suggests that the compound may protect cells from oxidative stress-related damage, which is crucial in neurodegenerative diseases .
Antibacterial Activity
In addition to its neuropharmacological potential, the compound has been evaluated for antibacterial activity. A study reported that it showed superior antimicrobial effects against Gram-positive bacteria such as Bacillus cereus compared to other tested compounds:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Bacillus cereus | 15 |
| Staphylococcus aureus | 12 |
These findings indicate a broad spectrum of activity that may be useful in developing new antibacterial agents .
Case Studies and Research Findings
Several case studies have focused on the synthesis and biological evaluation of derivatives based on the core structure of this compound:
- Study on Dopamine Receptor Binding : A detailed structure-activity relationship (SAR) analysis demonstrated that modifications to the methoxy groups significantly impacted binding affinity and selectivity towards dopamine receptors. The presence of two methoxy groups was found to enhance receptor interaction substantially .
- Antioxidative Potential Study : A computational study evaluated the antioxidative potential of various derivatives, confirming that structural modifications could lead to enhanced free radical scavenging capabilities .
Q & A
Q. What are the key considerations for optimizing the synthesis of N-({[2,3'-bipyridine]-4-yl}methyl)-3,5-dimethoxybenzamide?
The synthesis of this compound involves coupling a 3,5-dimethoxybenzamide moiety to a bipyridine-methyl group. Critical factors include solvent selection (e.g., ethanol for solubility vs. DMSO for high-temperature stability), catalyst choice (triethylamine for deprotonation or carbodiimide-based coupling agents), and reaction time to avoid over-oxidation of methoxy groups . Temperature control (60–80°C) is essential to balance reaction rate and byproduct formation. Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) is recommended to isolate the target compound .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- NMR Spectroscopy : H and C NMR can verify the bipyridine aromatic system (δ 7.5–9.0 ppm) and methoxy groups (δ 3.8–4.0 ppm).
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) provide purity assessment (>95%) and molecular ion confirmation .
- Elemental Analysis : Validate elemental composition (C, H, N) within ±0.3% deviation .
Q. How does the bipyridine moiety influence the compound’s physicochemical properties?
The bipyridine group enhances π-π stacking interactions, increasing solubility in polar aprotic solvents (e.g., DMF) while reducing aqueous solubility. Its electron-deficient nature may also stabilize charge-transfer complexes, as observed in analogous bipyridine derivatives . Methoxy groups on the benzamide improve lipophilicity (logP ~2.5–3.0), critical for membrane permeability in biological assays .
Advanced Research Questions
Q. What strategies can address low yields in the final coupling step between bipyridine and benzamide moieties?
Low yields often arise from steric hindrance at the bipyridine-methyl position. Solutions include:
- Using Ullmann-type coupling with copper(I) iodide and 1,10-phenanthroline to facilitate C–N bond formation under milder conditions .
- Pre-activating the benzamide via HATU/DIPEA in DMF to enhance electrophilicity .
- Monitoring reaction progress with TLC (Rf ~0.4 in 7:3 hexane/ethyl acetate) to optimize stopping points .
Q. How can regioselectivity challenges during bipyridine functionalization be mitigated?
Bipyridine derivatives often exhibit competing reactivity at the 2-, 3'-, and 4-positions. To favor 4-methyl substitution:
- Use directed ortho-metalation with n-BuLi and TMEDA to selectively deprotonate the 4-position before methyl group introduction .
- Employ microwave-assisted synthesis (100°C, 30 min) to accelerate kinetics and reduce side reactions .
Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with kinase domains (e.g., EGFR or CDK2), leveraging the bipyridine’s planar structure for π-stacking with hydrophobic pockets.
- DFT Calculations : Assess charge distribution and frontier molecular orbitals to predict reactivity in nucleophilic environments .
Data Interpretation & Contradictions
Q. How should researchers reconcile discrepancies in reported biological activity across studies?
Variations in IC50 values (e.g., anticancer assays) may stem from:
- Cell-line specificity : Test in multiple lines (e.g., MCF-7 vs. HEK293) to distinguish target selectivity.
- Assay conditions : Differences in serum concentration (e.g., 10% FBS vs. serum-free) can alter compound bioavailability .
- Metabolic stability : Use hepatic microsome assays (human vs. murine) to evaluate interspecies metabolic differences .
Q. Why might spectroscopic data (e.g., NMR) deviate from theoretical predictions?
- Dynamic effects : Conformational flexibility in the bipyridine-methyl linker can cause signal broadening.
- Solvent artifacts : DMSO-d6 may induce shifts in aromatic protons (δ ±0.2 ppm) compared to CDCl3 .
- Impurity interference : Residual solvents (e.g., ethyl acetate) or unreacted starting materials require rigorous purification .
Methodological Recommendations
Q. What protocols are recommended for stability studies under physiological conditions?
- pH-dependent degradation : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C for 24–72 h. Monitor via HPLC for degradation products (e.g., free benzamide or bipyridine fragments) .
- Light sensitivity : Store in amber vials under inert gas (N2/Ar) to prevent photooxidation of methoxy groups .
Q. How can researchers optimize in vitro assays to evaluate kinase inhibition?
- Use ADP-Glo™ Kinase Assays to measure ATP consumption in real-time.
- Include positive controls (e.g., staurosporine for broad-spectrum inhibition) and adjust DMSO concentrations (<0.1% v/v) to avoid solvent toxicity .
Synthesis Troubleshooting Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
